molecular formula C17H24N4O2S B5599608 5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine

5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No. B5599608
M. Wt: 348.5 g/mol
InChI Key: SSFPOMZZZUSSFB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule characterized by a multifaceted structure involving several heterocyclic components. While specific information on this exact compound is limited, research on similar heterocyclic compounds provides insights into their potential properties and applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep processes, including cyclization, condensation, and substitution reactions. For example, in the synthesis of related compounds, researchers have employed methods like the Mannich reaction and cyclization techniques using various catalysts under specific conditions (Ghorbani‐Vaghei & Amiri, 2014).

Molecular Structure Analysis

Molecular structures of such compounds are often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. They typically exhibit complex geometries with multiple rings, and their stability can be inferred from molecular orbital studies, such as HOMO-LUMO analysis (Özdemir et al., 2009).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, owing to the presence of reactive sites in their structures. The reactivity can be influenced by factors like electron density and steric hindrance.

Physical Properties Analysis

Physical properties like melting point, solubility, and crystallinity can be influenced by the molecular structure. For example, intramolecular and intermolecular hydrogen bonding can affect the compound's crystalline structure and solubility (Dani et al., 2013).

Scientific Research Applications

Presence and Metabolism of Heterocyclic Amines

Heterocyclic Amines in Diet and Health

Heterocyclic amines (HCAs) are formed during the cooking of meat at high temperatures and have been studied for their potential carcinogenic effects. For example, compounds like PhIP, MeIQx, and others are present in cooked foods and have been detected in human urine, indicating exposure through diet. These compounds are metabolized in the human body, involving enzymes like cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2), which can influence individual susceptibility to their potential carcinogenic effects (Wakabayashi et al., 1993).

Metabolites and Biomonitoring

Metabolism and Detection of Amines

Research on the metabolism of HCAs like PhIP has elucidated the pathways by which these compounds are processed in the body, including their conversion to DNA adducts, which can lead to mutations. Techniques such as accelerator mass spectrometry (AMS) have been employed to study the formation of HCA-DNA adducts in human tissues, offering insights into the mechanisms of action of these compounds and their potential risks (Turteltaub et al., 1999).

Potential Health Implications

Carcinogenic Potential and Disease Risk

The study of HCAs extends into evaluating their association with diseases such as cancer. For instance, the formation of PhIP-DNA adducts and the specific mutations they cause have been connected to cancer risk, with methods developed to measure HCAs in human hair as a non-invasive biomarker of exposure. This research contributes to understanding the environmental and dietary factors in cancer risk (Bessette et al., 2009).

properties

IUPAC Name

[4-(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carbonyl)piperidin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c18-17-19-13-6-9-21(10-14(13)24-17)16(23)12-4-7-20(8-5-12)15(22)11-2-1-3-11/h11-12H,1-10H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFPOMZZZUSSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)C(=O)N3CCC4=C(C3)SC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[1-(Cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine

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